N-(2-Aminocyclopropyl)ethane-1-sulfonamide

Description

Properties

Molecular Formula |

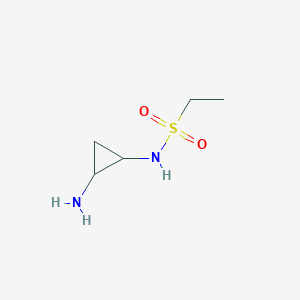

C5H12N2O2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

N-(2-aminocyclopropyl)ethanesulfonamide |

InChI |

InChI=1S/C5H12N2O2S/c1-2-10(8,9)7-5-3-4(5)6/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

YLKFBXILNUIIRC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1CC1N |

Origin of Product |

United States |

Preparation Methods

Reaction of Amines with Sulfonyl Chlorides

The classical method involves reacting the primary amine (in this case, 2-aminocyclopropyl moiety) with ethane-1-sulfonyl chloride under basic or neutral conditions. The sulfonyl chloride acts as the sulfonating agent, converting the amine into the corresponding sulfonamide.

- Typical solvents used include toluene, xylene, or diethylbenzene, with toluene being particularly preferred for its balance of boiling point and solvent properties.

- The reaction temperature is often elevated, ranging from about 110 °C to 160 °C, with an optimal range between 120 °C and 150 °C.

- Reaction times vary from 3 to 12 hours, with 3 to 7 hours being common for efficient conversion.

- Catalysts or additives such as N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (NMP), or 1,1,3,3-tetramethylurea can be used to improve reaction efficiency and selectivity.

Catalytic Role of Amides and Tertiary Amines

Catalytic amounts of amides (excluding DMF in some protocols) or high boiling tertiary amines can facilitate the sulfonamide formation by stabilizing intermediates or activating the sulfonyl chloride. For example, 1,1,3,3-tetramethylurea has been demonstrated as an effective catalyst in related sulfonamide syntheses.

Specific Preparation Methods for this compound

While direct literature on this compound is limited, the following preparation method is inferred from analogous sulfonamide syntheses and related cyclopropyl amine chemistry.

Starting Materials

- 2-Aminocyclopropane: The amine substrate providing the cyclopropyl ring with an amino substituent.

- Ethane-1-sulfonyl chloride: The sulfonating agent introducing the sulfonamide group.

Reaction Conditions

- Solvent: Toluene or another high-boiling aromatic solvent.

- Temperature: Gradual heating from ambient to approximately 140-150 °C.

- Reaction Time: 4 to 8 hours to ensure complete conversion.

- Catalyst: Optional use of catalytic amounts of 1,1,3,3-tetramethylurea or similar amide catalysts.

- Molar Ratios: Sulfonyl chloride to amine ratio typically ranges from 1.5:1 to 4:1 to drive the reaction to completion.

- Atmospheric Control: Venting of evolved hydrogen chloride gas during the reaction to maintain reaction efficiency and safety.

Workup and Purification

- Cooling the reaction mixture to 80-85 °C, followed by addition of water to separate organic and aqueous phases.

- Separation of the organic layer containing the sulfonamide product.

- Washing with toluene to remove impurities.

- Drying under reduced pressure at approximately 65 °C to obtain the pure sulfonamide.

Yield and Purity

- Yields for analogous sulfonamide syntheses range from 65% to 85% depending on reaction optimization.

- Purity is typically above 90%, with further purification possible by recrystallization or chromatography if necessary.

Alternative Synthetic Approaches

Asymmetric Synthesis of Cyclopropyl Sulfonamides

Advanced methods involve asymmetric synthesis of cyclopropyl amines followed by sulfonamide formation. For instance, concise asymmetric routes to 1-amino-2-vinylcyclopropane derivatives have been developed, which can be adapted to prepare sulfonamide analogues with high enantiomeric excess.

One-Pot Synthesis from Unactivated Acids

Recent methodologies have explored one-pot conversions of sulfonyl chlorides generated in situ from sulfonic acids, followed by direct amination to yield sulfonamides. This approach can be tailored for this compound by employing the corresponding sulfonic acid and amine.

Data Table: Typical Reaction Parameters for Sulfonamide Synthesis

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Amine to Sulfonyl Chloride Ratio | 1:1.5 to 1:4 | Excess sulfonyl chloride to drive reaction |

| Solvent | Toluene, Xylene, Diethylbenzene | Toluene preferred |

| Temperature | 110 °C to 160 °C | Optimal 120 °C to 150 °C |

| Reaction Time | 3 to 12 hours | 3 to 7 hours common |

| Catalysts | 1,1,3,3-Tetramethylurea, NMP, DMF | Catalytic amounts improve yield |

| Workup | Cooling, aqueous extraction, washing | Removal of HCl and impurities |

| Yield | 65% to 85% | Dependent on optimization |

| Purity | >90% | Further purification possible |

Research Discoveries and Theoretical Insights

- The use of amide catalysts such as 1,1,3,3-tetramethylurea enhances sulfonamide formation by stabilizing transition states and intermediates.

- Computational studies on alkylimino-substituted sulfonamides reveal that the alkylamine chain length and substituent nature affect acidity and hydrogen bonding, which can influence reactivity and stability of sulfonamide compounds.

- The sulfonamide bond formation is sensitive to solvent choice and temperature, with aromatic solvents at elevated temperatures providing optimal conditions for high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminocyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: Conversion to sulfonyl derivatives.

Reduction: Formation of corresponding amines.

Substitution: Reaction with nucleophiles to form substituted sulfonamides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and thionyl chloride are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

Oxidation: Sulfonyl chlorides.

Reduction: Primary amines.

Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(2-Aminocyclopropyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The specific mechanism of action for N-(2-Aminocyclopropyl)ethane-1-sulfonamide is not well-documented. like other sulfonamides, it is likely to interact with biological molecules through its sulfonamide group, potentially inhibiting enzymes or interfering with metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(2-Aminocyclopropyl)ethane-1-sulfonamide, differing primarily in substituents on the sulfonamide nitrogen or adjacent groups:

Key Observations :

- Cyclopropyl vs. Linear/Alkyl Groups : The cyclopropyl group in the target compound introduces rigidity and steric hindrance compared to linear amines (e.g., D3) or alkyl chains (e.g., propane sulfonamide in ). This may affect solubility, metabolic stability, and interaction with biological targets.

- Aromatic vs. Aliphatic Substituents : Compounds like N-(5-Bromo-2-methoxyphenyl)ethane-1-sulfonamide demonstrate how electron-withdrawing (bromo) or donating (methoxy) groups on aromatic rings modulate reactivity and binding.

Comparative Reaction Yields :

Physicochemical Properties

Melting Points and Solubility :

NMR Trends :

- The target compound’s cyclopropyl group would likely produce distinct ¹H NMR signals (e.g., δ 0.5–1.5 ppm for cyclopropane protons) compared to aromatic analogs (δ 7.0–8.5 ppm for aryl protons in ).

Biological Activity

N-(2-Aminocyclopropyl)ethane-1-sulfonamide (also referred to as a sulfonamide derivative) is a compound of interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). The unique cyclopropyl moiety contributes to its biological activity, particularly in inhibiting key enzymatic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Dihydropteroate Synthase : Like other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This inhibition disrupts DNA synthesis in bacteria, leading to bacteriostatic effects .

- Antimicrobial Activity : Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some derivatives have shown cytotoxic effects against cancer cell lines, including colorectal adenocarcinoma (HT-29) and glioblastoma (LN229). These compounds induce apoptosis and inhibit cell proliferation at low concentrations .

Biological Screening and Research Findings

Recent studies have highlighted the biological potential of this compound through various screening methods:

- Antibacterial Screening : A study indicated that certain sulfonamide derivatives had MIC values as low as 0.014 mg/mL against S. aureus, demonstrating their effectiveness in inhibiting bacterial growth .

- Cytotoxicity Studies : In vitro assays revealed that specific derivatives significantly reduced cell viability in cancer cell lines at concentrations as low as 5 μg/mL after 24 hours .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The results showed that this compound exhibited superior activity against biofilm-forming bacteria compared to traditional sulfanilamide .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on LN229 glioblastoma cells. The findings indicated a statistically significant decrease in cell viability at 5 μg/mL after 24 hours, suggesting potential for therapeutic application in oncology .

Data Tables

| Compound | Target Organism | MIC (mg/mL) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | S. aureus | 0.014 | 5 μg/mL (HT-29) |

| This compound | E. coli | 0.625 | 5 μg/mL (LN229) |

| Sulfanilamide | S. aureus | 0.078 | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.